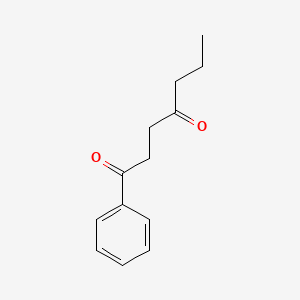

1-Phenylheptane-1,4-dione

Description

Context within Dicarbonyl Compounds and Aryl Ketones

1-Phenylheptane-1,4-dione belongs to the class of 1,4-dicarbonyl compounds. These motifs are prized in organic synthesis because they serve as precursors to five-membered heterocyclic systems like furans, pyrroles, and thiophenes through Paal-Knorr synthesis. The spatial relationship between the two carbonyl groups allows for intramolecular cyclization reactions, providing a powerful tool for building complex molecular frameworks.

Simultaneously, the presence of the benzoyl group (a phenyl ring attached to a carbonyl) classifies this compound as an aryl alkyl ketone. Aryl ketones are pivotal intermediates in the manufacturing of pharmaceuticals and fine chemicals. guidechem.com The ketone functional group can be manipulated through various reactions, such as reduction to an alcohol or conversion to an alkene, while the aromatic ring can undergo electrophilic substitution, allowing for extensive functionalization. guidechem.com The combination of these two functional groups in one molecule makes this compound a versatile building block.

Significance in Contemporary Organic Synthesis Research Paradigms

The synthesis of 1,4-dicarbonyl compounds like this compound is a persistent challenge in organic chemistry due to the potential for competing side reactions. Modern research has focused on developing efficient and selective methods to construct this important structural motif. This compound serves as a clear example of a molecule accessible through both classical and contemporary synthetic strategies.

Traditional routes often rely on methods like the Michael addition. smolecule.com More advanced and contemporary paradigms, however, have demonstrated increased efficiency and sustainability. For instance, the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated acceptor catalyzed by an N-heterocyclic carbene (NHC), is a prominent method. Research by Stetter and Jonas demonstrated the synthesis of this compound with a high yield of approximately 82%. guidechem.com

Another significant advancement is the use of electrochemistry. An electrochemical approach that proceeds via a Michael addition and subsequent acidic decarboxylation has been shown to produce this compound in 83% yield. smolecule.com This method is notable for avoiding the need for stoichiometric bases and offering high regioselectivity. smolecule.com These modern catalytic and electrochemical methods represent the shift towards more sustainable and atom-economical processes in organic synthesis.

The table below summarizes key research findings on the synthesis of this compound, illustrating the evolution of synthetic methodologies.

"headers": ["Synthetic Method", "Key Reagents/Conditions", "Reported Yield", "Reference"], "rows": [ ["Stetter Reaction", "3-Benzoylacrylic acid, Butyraldehyde", "~82%", "Stetter, H.; Jonas, F. Chemische Berichte, 1981"], ["Electrochemical Synthesis", "Ketone-containing malonic acids, α,β-unsaturated carbonyl compounds; Acidic decarboxylation", "83%", "2018 study"], ["Michael Addition", "Precursors not specified", "~51%", "Xue, S. et al. Journal of Organic Chemistry, 2006"] ]

Structure

3D Structure

Propriétés

Numéro CAS |

63297-52-9 |

|---|---|

Formule moléculaire |

C13H16O2 |

Poids moléculaire |

204.26 g/mol |

Nom IUPAC |

1-phenylheptane-1,4-dione |

InChI |

InChI=1S/C13H16O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |

Clé InChI |

AKIADVSHKRVDTG-UHFFFAOYSA-N |

SMILES canonique |

CCCC(=O)CCC(=O)C1=CC=CC=C1 |

Origine du produit |

United States |

Synthetic Methodologies for 1 Phenylheptane 1,4 Dione

Established Synthetic Pathways for 1,4-Diketones

The synthesis of 1,4-diketones, including 1-phenylheptane-1,4-dione, is supported by several robust and well-documented chemical reactions. These pathways are prized for their reliability and applicability to a wide range of substrates. Key among these are condensation reactions and transition-metal-catalyzed couplings, which provide versatile routes to the core 1,4-dicarbonyl motif. ulb.ac.be This structural unit is a valuable precursor for synthesizing various carbo- and heterocyclic compounds like cyclopentenones, furans, pyrroles, and thiophenes. ulb.ac.bepublish.csiro.auwikipedia.org

Condensation Reactions in 1,4-Diketone Synthesis

Condensation reactions are a cornerstone of organic synthesis, and several have been adapted for the preparation of 1,4-diketones. One of the most significant methods is the Stetter reaction, a conjugate addition that forms a carbon-carbon bond by reacting an aldehyde with an α,β-unsaturated compound under the influence of a nucleophilic catalyst, such as a thiazolium salt or cyanide. acs.orgorganic-chemistry.org This reaction is particularly effective for producing 1,4-diketones from aldehydes and α,β-unsaturated ketones. acs.orgnih.gov The process operates through an "umpolung" mechanism, where the catalyst inverts the normal polarity of the aldehyde's carbonyl carbon, rendering it nucleophilic. organic-chemistry.org

Recent studies have demonstrated the synthesis of novel arenoxy-substituted 1,4-diketones using an intermolecular Stetter reaction between various arenoxy benzaldehyde (B42025) derivatives and methyl vinyl ketone. acs.orgnih.gov The reaction is typically catalyzed by a thiazolium salt in a basic medium, achieving good yields at room temperature. acs.orgacs.org

Table 1: Representative Conditions for Stetter Reaction Synthesis of 1,4-Diketones Data sourced from a study on novel 1,4-diketone derivatives. acs.org

| Parameter | Condition |

|---|---|

| Michael Donor | Substituted Aldehyde (0.1 mmol) |

| Michael Acceptor | Methyl Vinyl Ketone (2.5 mmol) |

| Catalyst | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (30 mol %) |

| Base | Triethylamine (50 mol %) |

| Solvent | Dimethyl Sulfoxide (1 mL) |

| Temperature | Room Temperature |

| Time | 24 hours |

Other condensation-based strategies include the one-step reaction of methyl ketones with α-bromomethyl ketones, which proceeds through an aldol (B89426) condensation followed by dehydrobromination and cleavage of a cyclopropyl (B3062369) intermediate. researchgate.net Additionally, the classical Paal-Knorr synthesis, while primarily known for converting 1,4-diketones into pyrroles or furans, underscores the importance of the diketone as a critical intermediate that is often prepared via condensation pathways. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Approaches to 1,4-Diketones

Palladium catalysis has introduced a host of powerful methods for constructing 1,4-diketones with high efficiency and functional group tolerance. organic-chemistry.org A notable example is the cross-coupling of cyclopropanols with acyl chlorides, which provides a convenient route to functionalized 1,4-diketones under mild conditions. nih.govorganic-chemistry.org This method is valued for its operational simplicity and broad substrate scope. organic-chemistry.org

Other significant palladium-catalyzed reactions include:

Dehydrogenative Cross-Coupling: A process that couples simple allylic alcohols and aldehydes to form 1,4-diketones. dntb.gov.ua

Isomerization of Alkynediols: The conversion of alkynediols into 1,4-diketones catalyzed by a palladium complex. acs.org

Carbonylative Addition: The addition of organozinc reagents to enones in the presence of carbon monoxide to yield 1,4-diketones. organic-chemistry.org

Coupling of Indium Homoenolates: The palladium-catalyzed coupling of water-tolerant indium homoenolates, generated from enones, with acid chlorides. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Syntheses of 1,4-Diketones

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Cross-Coupling | Cyclopropanols and Acyl Chlorides | Mild conditions, good for functionalized diketones. | nih.govorganic-chemistry.org |

| Dehydrogenative Cross-Coupling | Allylic Alcohols and Aldehydes | Utilizes simple precursors under mild conditions. | dntb.gov.ua |

| Isomerization | Alkynediols | Facile synthesis from readily available materials. | acs.org |

| Carbonylative Addition | Organozinc Reagents, Enones, Carbon Monoxide | Good yields for both cyclic and acyclic ketones. | organic-chemistry.org |

Emerging Stereoselective and Asymmetric Synthesis Strategies for Diarylheptanoid Scaffolds

Diarylheptanoids are a class of natural products to which this compound is structurally related. nih.gov The development of stereoselective and asymmetric syntheses for these complex molecules provides insight into advanced strategies that could be applied to create chiral versions of related diketones. These methods often rely on chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemistry of the final product. thieme-connect.commdpi.comresearchgate.net

Key emerging strategies include:

Sharpless Asymmetric Epoxidation: This method has been used in the kinetic resolution of racemic allylic alcohols to produce enantio-enriched epoxy alcohols, which are then converted into optically active diarylheptanoids like yashabushidiols. nih.gov

Chiral Pool Synthesis: Commercially available chiral molecules, such as D-glucose or dimethyl (R)-malate, serve as starting points for the stereocontrolled synthesis of complex targets like tetrahydropyranyl and syn-diarylheptanoids. thieme-connect.comresearchgate.net

Auxiliary-Controlled Aldol Reactions: The use of chiral auxiliaries, such as in Evans asymmetric synthesis, allows for the diastereoselective formation of β-hydroxy ketones, which are common structural motifs in many linear diarylheptanoids. mdpi.comresearchgate.net

Asymmetric Catalysis: Enantioselective reactions, including Ullmann cross-couplings and Suzuki-Miyaura couplings using chiral ligands, have been developed for the synthesis of axially chiral cyclic diarylheptanoids. mdpi.com

Table 3: Selected Asymmetric Strategies for Diarylheptanoid Synthesis

| Method | Key Reagent/Step | Target Scaffold/Compound | Reference |

|---|---|---|---|

| Kinetic Resolution | Sharpless Asymmetric Epoxidation | Yashabushidiols | nih.gov |

| Chiral Pool Approach | Dimethyl (R)-malate | (-)-Centrolobine | thieme-connect.com |

| Chiral Auxiliary | Evans (R)-acetyloxazolidinone | (S)-Daphneolone | mdpi.com |

| Asymmetric Cross-Coupling | Enantioselective Suzuki-Miyaura Coupling | Myricanol | mdpi.com |

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is a critical process in synthetic chemistry to maximize product yield, purity, and efficiency while minimizing reaction time and waste. prismbiolab.com While specific optimization studies for the synthesis of this compound are not extensively documented, the principles can be effectively illustrated through studies on closely related transformations, such as the palladium-catalyzed synthesis of functionalized furans from 1,3-diketones—a reaction class that involves 1,4-dicarbonyl chemistry. mdpi.com

The process of optimization typically involves the systematic variation of key parameters, a strategy known as Design of Experiments (DoE) or the more traditional One-Factor-At-a-Time (OFAT) approach. prismbiolab.com These parameters include the choice of catalyst, solvent, base, oxidant, temperature, and reactant concentrations. prismbiolab.combeilstein-journals.org

A case study on the one-pot synthesis of functionalized furans highlights this process. mdpi.com Researchers systematically evaluated different palladium catalysts, solvents, and bases to identify the most effective combination for the reaction between a 1,3-dicarbonyl compound and an alkenyl bromide.

Table 4: Case Study on the Optimization of a Palladium-Catalyzed Reaction Data adapted from a study on the synthesis of functionalized furans. mdpi.com

| Entry | Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 94 |

| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | 75 |

| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | 68 |

| 4 | PdCl₂(CH₃CN)₂ | Toluene | K₂CO₃ | 81 |

| 5 | PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | 55 |

| 6 | PdCl₂(CH₃CN)₂ | Dioxane | Cs₂CO₃ | 88 |

| 7 | PdCl₂(CH₃CN)₂ | Dioxane | Na₂CO₃ | 72 |

This systematic evaluation demonstrated that the combination of PdCl₂(CH₃CN)₂ as the catalyst, dioxane as the solvent, and K₂CO₃ as the base provided the optimal conditions, achieving a 94% yield. mdpi.com Such a methodical approach is essential for developing efficient and high-yielding syntheses for target molecules like this compound.

Chemical Reactivity and Transformation Mechanisms of 1 Phenylheptane 1,4 Dione

Nucleophilic Reactions at Carbonyl Centers

The carbonyl groups at positions C1 and C4 are electrophilic centers, susceptible to attack by nucleophiles. The presence of two such groups allows for selective or double reactions, leading to a range of derivatives.

The reduction of the two ketone functionalities in 1-phenylheptane-1,4-dione can lead to the corresponding secondary alcohols. The complete reduction yields 1-phenylheptane-1,4-diol. The choice of reducing agent and reaction conditions can influence the selectivity and stereochemistry of the products. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reduction of similar β-diketones is a well-established method for producing diols. arkat-usa.org The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 1: Reduction of this compound

| Reducing Agent | Major Product | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-Phenylheptane-1,4-diol | Hydride Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Phenylheptane-1,4-diol | Hydride Reduction |

This table is based on the general reactivity of diketones.

The presence of two carbonyl groups and acidic α-hydrogens (at C2, C3, and C5) makes this compound a candidate for intramolecular condensation reactions. Specifically, an intramolecular aldol (B89426) condensation is a plausible pathway. Deprotonation at the C3 or C5 position can generate an enolate that attacks the alternate carbonyl group. For instance, an enolate formed at C3 could attack the C1 carbonyl, but this is sterically hindered and less likely. A more probable reaction involves the formation of an enolate at C5, which can then attack the C1 carbonyl, or an enolate at C3 attacking the C4 carbonyl.

A particularly significant cyclization is the intramolecular aldol condensation between the C5 enolate and the C1 carbonyl, which would lead to the formation of a five-membered ring, specifically a substituted 2-cyclopenten-1-one (B42074) derivative. Such cyclizations are fundamental in the synthesis of cyclic compounds. thermofisher.com Another potential reaction is the Paal–Knorr synthesis, where 1,4-dicarbonyl compounds react with ammonia (B1221849) or primary amines to form pyrroles, or with hydrazines to form pyridazines. kuleuven.be

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The substituent attached to the ring is an acyl group (part of the larger dione (B5365651) structure), which is an electron-withdrawing group. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and are meta-directors. mnstate.eduuomustansiriyah.edu.iq Therefore, electrophiles will preferentially add to the carbon atoms at the meta-positions (C3' and C5') of the phenyl ring. The first step of the mechanism involves the attack of the aromatic π-system on the electrophile, disrupting aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com The subsequent loss of a proton from the site of attack restores the aromaticity of the ring. masterorganicchemistry.com

Table 2: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)heptane-1,4-dione |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1-(3-Bromophenyl)heptane-1,4-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to deactivation of the ring |

This table illustrates expected outcomes based on established principles of electrophilic aromatic substitution on deactivated rings. mnstate.eduuomustansiriyah.edu.iq

Tautomerism and Keto-Enol Equilibrium Dynamics

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomers. openstax.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. openstax.org This compound can form several different enol isomers due to the presence of hydrogens on carbons α to the two carbonyls (C2, C3, and C5).

The equilibrium between the keto and enol forms is influenced by several factors, including substitution, conjugation, hydrogen bonding, and solvent polarity. masterorganicchemistry.commdpi.com

Conjugation: Enol forms that result in a conjugated system are more stable. For example, enolization involving the C2 hydrogen would create a double bond conjugated with the phenyl ring, providing significant stabilization.

Intramolecular Hydrogen Bonding: An enol formed from the C3 hydrogen can form a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the remaining carbonyl oxygen. openstax.orgmasterorganicchemistry.com This is a common stabilizing feature in β-diketones and would strongly favor the enol form. libretexts.org

The keto-enol interconversion can be catalyzed by either acid or base. openstax.orglibretexts.org

Acid-catalyzed mechanism: Involves protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon. openstax.org

Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom. openstax.orglibretexts.org

Table 3: Potential Enol Tautomers of this compound

| Enol Form | Site of Deprotonation | Key Stabilizing Feature |

|---|---|---|

| (Z)-4-hydroxy-1-phenylhept-3-en-1-one | C3 | Intramolecular H-bonding (β-diketone system) |

| (E)-1-hydroxy-1-phenylhept-1-en-4-one | C2 | Conjugation with the phenyl ring |

Detailed Mechanistic Elucidation of Key Transformations

Mechanism of Carbonyl Reduction (Hydride Transfer): The reduction of a carbonyl group by sodium borohydride proceeds via the nucleophilic attack of the borohydride ion (BH₄⁻) on the electrophilic carbonyl carbon.

Step 1: The hydride ion (H⁻) from NaBH₄ attacks the carbonyl carbon (e.g., C4), breaking the C=O π bond and forming a new C-H bond. The electrons from the π bond move to the oxygen atom, creating an alkoxide intermediate.

Step 2: The alkoxide intermediate is subsequently protonated by a protic solvent (like ethanol (B145695) or water) added during workup, yielding the secondary alcohol. This process can occur at both carbonyl centers to form the diol.

Mechanism of Base-Catalyzed Intramolecular Aldol Condensation: This reaction can lead to the formation of a five-membered ring.

Step 1 (Enolate Formation): A base removes an acidic α-proton from C5, forming a resonance-stabilized enolate ion.

Step 2 (Nucleophilic Attack): The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon at C1. This forms a new carbon-carbon bond and creates a five-membered ring with an alkoxide intermediate.

Step 3 (Protonation): The alkoxide is protonated by the solvent to yield a β-hydroxy ketone (an aldol addition product).

Step 4 (Dehydration - Optional): Under heating or acidic/basic conditions, the β-hydroxy ketone can easily dehydrate via an E1cB mechanism to form an α,β-unsaturated ketone (a cyclopentenone derivative), which is stabilized by conjugation.

Mechanism of Keto-Enol Tautomerization (Base-Catalyzed):

Step 1 (Deprotonation): A base removes a proton from an α-carbon (e.g., C3).

Step 2 (Enolate Formation): The resulting carbanion is resonance-stabilized, with the negative charge delocalized onto the carbonyl oxygen, forming an enolate ion.

Step 3 (Protonation): The enolate ion is protonated on the oxygen atom by a proton source (e.g., the conjugate acid of the base), yielding the enol tautomer. openstax.org

Advanced Spectroscopic Characterization of 1 Phenylheptane 1,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

A ¹H-NMR spectrum of 1-Phenylheptane-1,4-dione would reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are predicted based on the electronic environment of the protons. Protons on the phenyl group adjacent to the carbonyl would appear in the aromatic region (approx. 7.4-8.0 ppm). The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the heptane (B126788) chain would appear in the aliphatic region (approx. 0.9-3.2 ppm).

Table 1: Predicted ¹H-NMR Data for this compound Data are predictive and based on established principles. Actual experimental values may vary.

| Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

|---|---|---|---|---|

| H-7 | ~0.9 | Triplet (t) | 3H | ~7 Hz |

| H-6 | ~1.6 | Sextet | 2H | ~7 Hz |

| H-5 | ~2.5 | Triplet (t) | 2H | ~7 Hz |

| H-3 | ~2.9 | Triplet (t) | 2H | ~7 Hz |

| H-2 | ~3.2 | Triplet (t) | 2H | ~7 Hz |

| Aromatic (ortho) | ~7.9 | Doublet (d) | 2H | ~8 Hz |

| Aromatic (meta) | ~7.4 | Triplet (t) | 2H | ~8 Hz |

| Aromatic (para) | ~7.5 | Triplet (t) | 1H | ~8 Hz |

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The two carbonyl carbons (C=O) would be the most downfield, typically appearing between 190-210 ppm. The aromatic carbons would be found in the 120-140 ppm range, while the aliphatic carbons of the heptane chain would be located in the upfield region of the spectrum. oregonstate.edu

Table 2: Predicted ¹³C-NMR Data for this compound Data are predictive and based on established principles. Actual experimental values may vary.

| Carbon (Position) | Predicted δ (ppm) |

|---|---|

| C-1 (C=O, Phenyl) | ~199 |

| C-4 (C=O, Alkyl) | ~209 |

| Aromatic (quaternary) | ~137 |

| Aromatic (para) | ~133 |

| Aromatic (ortho) | ~128 |

| Aromatic (meta) | ~128 |

| C-2 | ~38 |

| C-3 | ~36 |

| C-5 | ~45 |

| C-6 | ~17 |

| C-7 | ~14 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it would confirm the sequence of the heptane chain by showing cross-peaks between H-2/H-3, H-5/H-6, and H-6/H-7.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. figshare.com This technique would definitively assign each proton signal to its corresponding carbon signal, for example, linking the methyl proton signal at ~0.9 ppm to the C-7 carbon signal at ~14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. figshare.com This is particularly useful for connecting fragments of the molecule. For instance, it would show a correlation from the H-2 protons to the C-1 carbonyl carbon and the aromatic carbons, and from the H-5 protons to the C-4 carbonyl carbon, confirming the placement of the functional groups along the chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

HRMS is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of the elemental formula of a compound. rsc.org For this compound (C₁₃H₁₆O₂), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

Table 3: HRMS Data for this compound

| Formula | Species | Calculated Mass | Found |

|---|---|---|---|

| C₁₃H₁₆O₂ | [M+H]⁺ | 205.1223 | Data not available |

Fragmentation analysis, typically performed with tandem mass spectrometry (MS/MS), would provide structural information. Expected fragmentation patterns for this compound would include cleavage at the bonds adjacent to the carbonyl groups (alpha-cleavage), leading to characteristic fragment ions such as the benzoyl cation (C₆H₅CO⁺, m/z 105) and ions resulting from cleavages along the alkyl chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrations of molecular bonds and provides key information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups. Aromatic C=C stretching and C-H stretching (both aromatic and aliphatic) would also be prominent. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. While the C=O stretch would also be visible, non-polar bonds like aromatic C=C bonds often produce strong Raman signals. nih.gov

Table 4: Predicted Vibrational Spectroscopy Data for this compound Data are predictive and based on established principles. Actual experimental values may vary.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O (Aryl Ketone) | Stretch | ~1685 | Strong | Medium |

| C=O (Alkyl Ketone) | Stretch | ~1715 | Strong | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium | Strong |

| C-H (Aliphatic) | Stretch | 2850-3000 | Strong | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at room temperature, X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. libretexts.org The resulting diffraction pattern allows for the calculation of electron density maps, which reveal the exact positions of each atom in the crystal lattice, as well as bond lengths and angles. nih.gov This method provides the most definitive structural evidence possible. However, no published crystal structure for this compound has been found in the searched crystallographic databases.

Theoretical and Computational Investigations of 1 Phenylheptane 1,4 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule like 1-Phenylheptane-1,4-dione. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation (MP2) theory are employed to solve the electronic Schrödinger equation, providing detailed insights into molecular orbitals and electron distribution. nih.govarxiv.org

Detailed research findings from these calculations would typically elucidate the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. physchemres.org A smaller gap generally suggests higher reactivity.

Table 1: Example of Calculated Quantum Chemical Descriptors for this compound Note: The following values are illustrative examples of typical outputs from DFT calculations and are not experimental data.

| Parameter | Symbol | Typical Calculated Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Indicates electron-accepting ability |

| Energy Gap | ΔE | 4.7 eV | Relates to chemical reactivity and stability physchemres.org |

| Absolute Electronegativity | χ | 4.15 eV | Describes the tendency to attract electrons mdpi.com |

| Chemical Hardness | η | 2.35 eV | Measures resistance to change in electron distribution mdpi.com |

| Chemical Softness | S | 0.21 eV⁻¹ | Reciprocal of hardness, indicates high reactivity |

| Electron Affinity | EA | 1.8 eV | Energy released when an electron is added |

| Ionization Potential | IP | 6.5 eV | Energy required to remove an electron |

These descriptors provide a quantitative basis for predicting how this compound will behave in chemical reactions, guiding further experimental studies. physchemres.org

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transient species like transition states and intermediates. msuniv.ac.in A transition state is a specific configuration along a reaction coordinate with the highest potential energy, which cannot be isolated, whereas a reaction intermediate is a short-lived, unstable molecule formed during a reaction. msuniv.ac.inacs.org

For this compound, with its two distinct carbonyl groups, theoretical calculations can predict the regioselectivity of nucleophilic addition reactions. For instance, by modeling the attack of a nucleophile at either the C1 or C4 carbonyl carbon, the activation energies for both pathways can be calculated. The path with the lower activation energy would be the kinetically favored route. libretexts.org

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the transition state structure. By analyzing its geometry and vibrational frequencies (a single imaginary frequency confirms a true transition state), chemists can understand the bonding changes that occur during the rate-determining step of the reaction. msuniv.ac.inegrassbcollege.ac.in This approach can distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways. egrassbcollege.ac.inchemrxiv.org For example, in a potential intramolecular cyclization reaction, calculations could determine the energetic feasibility and the structure of the cyclic transition state.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule due to the single bonds in its heptane (B126788) chain. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing deep insights into their conformational landscape and interactions with their environment. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how conformations evolve over time. dovepress.com

A key application of MD is conformational analysis. By simulating the molecule over nanoseconds to microseconds, a statistical ensemble of its possible shapes can be generated. dovepress.com From this trajectory, a free energy map can be constructed to identify the most stable, low-energy conformers. biorxiv.org For this compound, simulations would likely reveal various folded and extended structures, governed by a balance of steric hindrance, van der Waals forces, and dipole-dipole interactions between the two carbonyl groups.

Furthermore, MD simulations can model intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), one can study solvation effects and the formation of hydrogen bonds. If the molecule were to interact with a biological target like an enzyme, MD simulations could be used to model the binding process, revealing key intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

In Silico Design and Screening of this compound Derivatives

In silico (computer-aided) methods are widely used to design and screen libraries of chemical compounds for desired properties, accelerating the discovery of new functional molecules. acs.orgdntb.gov.ua This approach can be applied to this compound to explore derivatives with potentially enhanced biological activity or material properties.

The process begins with the creation of a virtual library of derivatives. This can be done by systematically modifying the parent structure of this compound, for example, by adding various substituents (e.g., -OH, -Cl, -OCH₃) at different positions on the phenyl ring or by altering the length and branching of the alkyl chain. nih.gov

Once the library is generated, molecular docking simulations can be performed. This technique predicts the preferred orientation and binding affinity of a small molecule when it interacts with a target receptor, such as an enzyme's active site. smujo.id Each derivative from the virtual library is "docked" to the target, and a scoring function estimates its binding energy. Compounds with the best scores are prioritized for further investigation. chemcomp.com This virtual screening process allows for the rapid and cost-effective identification of promising candidates from a large pool of possibilities, guiding synthetic efforts toward the most promising compounds. acs.org

Derivatization and Functionalization Strategies for 1 Phenylheptane 1,4 Dione

Synthesis of Analogues with Modified Alkyl Chains or Phenyl Substituents

The synthesis of analogues of 1-phenylheptane-1,4-dione allows for the systematic investigation of structure-activity relationships by modifying the length and substitution of the alkyl chain or by introducing various functional groups onto the phenyl ring.

One effective method for generating such analogues is the palladium/photo-cocatalyzed dehydrogenative cross-coupling of allylic alcohols with aldehydes. This approach has been successfully used to synthesize derivatives like 3-methyl-1-phenylheptane-1,4-dione. rsc.org Similarly, modifications to the chain length have been achieved, resulting in compounds such as 1-phenylnonane-3,6-dione, demonstrating the flexibility of modern synthetic methods in creating structural diversity from simple precursors. rsc.org Other functionalized analogues that have been synthesized include hydroxylated derivatives like 7-hydroxy-1-phenylheptan-3-one, which can serve as intermediates for further transformations. mdpi.com The introduction of substituents on the phenyl ring can also be achieved through the use of appropriately substituted starting materials in established synthetic routes for 1,4-diketones. researchgate.net

These modifications are crucial for fine-tuning the molecule's physical and chemical properties, such as solubility, reactivity, and biological activity. For instance, altering the alkyl chain can impact the lipophilicity of the molecule, while phenyl substituents can introduce new electronic or steric features.

| Compound Name | Modification from Parent Compound | Synthetic Method Highlight | Yield (%) |

| 3-Methyl-1-phenylheptane-1,4-dione | Methyl group at C3 position | Pd/Photo-cocatalyzed cross-coupling | 75% rsc.org |

| 1-Phenylnonane-3,6-dione | Extended alkyl chain (nonane backbone) | Pd/Photo-cocatalyzed cross-coupling | 29% rsc.org |

| 7-Phenylheptane-2,5-dione | Phenyl group at C7, carbonyls at C2/C5 | Palladium-catalyzed reductive coupling | Not specified researchgate.net |

| 7-Hydroxy-1-phenylheptan-3-one | Hydroxyl group at C7, carbonyl at C3 | From amide precursor | 70% mdpi.com |

Formation of Heterocyclic Compounds Incorporating the Diketone Moiety

The 1,4-dicarbonyl functionality is a classic precursor for the synthesis of five-membered heterocyclic rings through condensation reactions. The Paal-Knorr synthesis, for example, allows for the conversion of 1,4-diketones into furans, pyrroles, and thiophenes by reacting them with dehydrating agents, amines, or sulfurizing agents, respectively.

Beyond these classical transformations, the diketone moiety can be incorporated into more complex heterocyclic systems. For instance, derivatives of this compound can be utilized to synthesize nitrogen-containing heterocycles like pyridazines and phthalazines. kuleuven.besci-hub.se The diaza-Wittig reaction is a notable method for accessing pyridazine (B1198779) derivatives from precursors containing a diazo functionality, which can be derived from the diketone structure. sci-hub.se

Furthermore, modern synthetic strategies like "click chemistry" can be employed to attach heterocyclic moieties. For example, tetrahydrocurcumin (B193312), a diarylheptanoid with a related structure, has been functionalized with propargyl groups and subsequently reacted with azides to form 1,2,3-triazole-linked derivatives. mdpi.com This strategy highlights a pathway for attaching pre-formed heterocyclic rings to the main scaffold. The diketone can also serve as a starting point for building fused ring systems, such as diazepinones, which are seven-membered heterocyclic rings of significant interest in medicinal chemistry. researchgate.netnih.gov

| Heterocycle Type | Synthetic Strategy | Key Reagents/Reaction |

| Furan | Paal-Knorr Synthesis | Acid catalyst (e.g., H₂SO₄) |

| Pyrrole (B145914) | Paal-Knorr Synthesis | Primary amine (R-NH₂) |

| Thiophene | Paal-Knorr Synthesis | Phosphorus pentasulfide (P₄S₁₀) |

| Pyridazine | Diaza-Wittig Reaction | Diazo derivative, Phosphine catalyst |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition ("Click Chemistry") | Terminal alkyne, Organic azide |

| Diazepine | Multi-step synthesis/cyclization | Schmidt rearrangement or ring-opening/cyclization |

Strategies for Introducing Chiral Centers

Introducing chirality into the this compound scaffold is a key objective for applications in asymmetric synthesis and pharmacology. The carbon atom at the C4 position is a primary target for creating a stereocenter.

One of the most direct methods is the asymmetric reduction of one or both ketone functionalities. Enantioselective reduction of the C4-ketone would yield a chiral hydroxyketone, while the reduction of both carbonyls can lead to chiral diols. The stereochemical outcome of such reductions can be controlled using chiral reducing agents or catalysts. For example, studies on analogous cyclic 1,4-diketones, such as tetralin-1,4-dione, have shown that highly diastereoselective and enantioselective reductions are possible, yielding chiral diols with excellent enantiomeric excess. beilstein-journals.org

More complex strategies involve building the chiral center during the synthesis of the carbon skeleton itself. Asymmetric aldol (B89426) reactions, such as the Mukaiyama aldol reaction, or Sharpless asymmetric epoxidation of unsaturated precursors, are powerful tools for setting stereocenters in acyclic systems and have been applied to the synthesis of related chiral diarylheptanoids. researchgate.net These methods provide precise control over the absolute configuration of the desired stereocenter.

A novel and emerging strategy that could be applied is Aggregation-Induced Asymmetric Synthesis (AIS). nih.gov This method utilizes chiral aggregates formed from starting materials in specific solvent systems to induce chirality in the product, offering a new paradigm for asymmetric synthesis that does not rely on traditional chiral auxiliaries or catalysts. nih.gov

Functionalization for Specific Ligand Design

Functionalizing this compound and its derivatives is often driven by the need to design ligands with specific binding properties for biological targets or metal catalysts. The goal is to create molecules that can interact with a high degree of specificity and affinity.

In medicinal chemistry, this involves modifying the scaffold to fit into the binding pocket of a receptor or enzyme. For example, phthalazine-1,4-dione derivatives have been designed and synthesized as non-competitive AMPA receptor antagonists with potential anticonvulsant activity. nih.gov The specific substitution patterns on the phthalazine (B143731) ring system, derived from a diketone precursor, were crucial for achieving the desired biological effect. nih.gov Similarly, the synthesis of 1,2,3-triazole linked tetrahydrocurcumin derivatives was aimed at producing compounds with anticancer activity, demonstrating how functionalization can be used to target specific disease pathways. mdpi.com

Applications in Specialized Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

1-Phenylheptane-1,4-dione, as a 1,4-dicarbonyl compound, is a valuable intermediate in organic synthesis. The arrangement of its functional groups allows it to be a foundational building block for the construction of more complex molecular architectures, particularly heterocyclic systems. 1,n-Dicarbonyls are recognized as crucial starting materials for creating a wide array of chemicals, including carbocycles and various biologically active molecules. researchgate.net

The primary utility of 1,4-diones lies in their ability to undergo cyclization reactions. The Paal-Knorr synthesis, for instance, is a classic method where 1,4-dicarbonyls react with specific reagents to form five-membered heterocycles:

Furans: Reaction with a dehydrating agent.

Pyrroles: Reaction with ammonia (B1221849) or primary amines.

Thiophenes: Reaction with a sulfurizing agent like phosphorus pentasulfide.

While direct synthesis examples for this compound are not extensively documented in leading literature, the synthesis of its isomers, such as 1-phenylheptane-2,4-dione and 1-phenylheptane-1,5-dione, has been reported, underscoring the accessibility and utility of the phenyl-dione structural motif in synthetic chemistry. researchgate.netsorbonne-universite.fr The presence of the phenyl group and the heptyl chain on the this compound backbone allows for the introduction of specific steric and electronic properties into the target complex molecules. For example, the synthesis of 1,2-diamino-1-phenylheptane highlights the use of a phenylheptane core in creating lipophilic vicinal diamines, which are important in drug design and as intermediates for resins and pesticides. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63297-52-9 |

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| Canonical SMILES | CCCC(=O)CCC(=O)C1=CC=CC=C1 |

| InChI Key | AKIADVSHKRVDTG-UHFFFAOYSA-N |

Data sourced from Guidechem and ChemicalBook. guidechem.comchemicalbook.com

Contributions to Advanced Polymer and Supramolecular Chemistry

The bifunctional nature of this compound provides it with theoretical potential for applications in polymer and supramolecular chemistry. Molecules with multiple reactive or interactive sites are fundamental to the creation of both large-scale polymers and ordered, self-assembling supramolecular structures.

In polymer science, dicarbonyl compounds can potentially serve as monomers in step-growth polymerization reactions. For instance, they could react with diamines to form polymers containing pyrrole (B145914) units in the backbone. While this specific application is not documented for this compound, the principle is well-established in polymer chemistry. google.com

In supramolecular chemistry, the focus is on non-covalent interactions. rsc.org The ketone and phenyl groups of this compound can participate in hydrogen bonding and π-π stacking, respectively. These interactions can guide the self-assembly of molecules into well-defined, ordered structures. For example, research on 4-acetylbiphenyl (B160227) on gold surfaces shows how acetyl and phenyl groups can direct the formation of complex supramolecular patterns stabilized by weak dispersive forces and metallic adatoms. rsc.org By analogy, this compound could be designed into systems where it acts as a guest in a host-guest complex or as a building block for larger, functional aggregates.

Utility in Coordination Chemistry and Metal Ligand Systems

The 1,4-dione functionality in this compound allows it to act as a ligand for metal ions. Although less common than the 1,3-dione (or β-diketone) arrangement, 1,4-diones can coordinate to a metal center. This typically occurs through the oxygen atoms of the carbonyl groups after tautomerization to an enol form. The resulting enolate can chelate to a metal, forming a stable ring structure.

This behavior is analogous to well-studied diketonate ligands like acetylacetonate (B107027) (acac), which form stable complexes with a vast range of metals. nih.gov These metal complexes have applications in catalysis and as precursors for materials deposition. nih.gov The phenyl and heptyl substituents on the this compound ligand would influence the properties of any resulting metal complex, such as its solubility in organic solvents and the electronic environment of the metal center.

The combination of different functionalities within a single molecule can create coordination compounds with extensive redox capabilities. mdpi.com For example, combining a redox-active ligand with a ferrocene (B1249389) unit can produce materials with unique electronic structures. mdpi.com While not containing a ferrocene itself, this compound could be incorporated into larger ligand systems to modulate the properties of such advanced coordination complexes.

Potential in Chromatographic Applications (by analogy to related phenyl-substituted compounds)

While this compound itself is not a standard chromatographic stationary phase, its chemical structure suggests it could offer unique selectivity by analogy to commercially available phenyl-type phases used in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). elementlabsolutions.comchromatographytoday.comchromatographyonline.com Phenyl stationary phases are valued for their ability to separate aromatic, polycyclic, and unsaturated analytes through a combination of interactions. elementlabsolutions.comchromatographyonline.com

The potential of a stationary phase based on this compound can be understood by considering its constituent parts:

Phenyl Group: This group allows for π-π stacking interactions with analytes that have aromatic rings or double bonds. This provides a different separation mechanism compared to purely hydrophobic phases like C18. elementlabsolutions.comchromatographyonline.com

Heptyl Chain: This alkyl chain provides hydrophobicity, leading to van der Waals or dispersive interactions, similar to traditional reversed-phase materials (e.g., C8).

Dione (B5365651) Functionality: The two ketone groups introduce polarity and the capacity for hydrogen bonding and dipole-dipole interactions. nih.gov This is particularly useful for separating polar compounds.

This combination of multiple interaction types could result in a stationary phase with unique selectivity, capable of separating complex mixtures that are challenging for single-mechanism phases. For instance, phenyl phases are highly suitable for separating positional isomers of aromatic compounds. elementlabsolutions.comchromatographyonline.com The addition of polar functional groups to a phenyl phase has been shown to improve selectivity and applicability in SFC. chromatographytoday.com

Table 2: Potential Chromatographic Interactions of a this compound-based Stationary Phase

| Structural Feature | Type of Interaction | Target Analytes |

|---|---|---|

| Phenyl Ring | π-π Stacking | Aromatic compounds, unsaturated compounds, positional isomers elementlabsolutions.comchromatographyonline.com |

| Heptyl Chain | Hydrophobic (Dispersive) | Non-polar to moderately polar compounds |

| Ketone Groups | Dipole-Dipole, Hydrogen Bonding | Polar compounds containing -OH, -NH, or other H-bond donors/acceptors nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylheptane-2,4-dione |

| 1-Phenylheptane-1,5-dione |

| 1,2-diamino-1-phenylheptane |

| Furan |

| Pyrrole |

| Thiophene |

| Phosphorus pentasulfide |

| 4-acetylbiphenyl |

| Acetylacetonate (acac) |

Future Research Directions and Emerging Trends for 1 Phenylheptane 1,4 Dione Research

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce the environmental impact of chemical processes. frontiersin.org Future research into the synthesis of 1-Phenylheptane-1,4-dione will likely prioritize the development of environmentally benign methodologies.

Key areas of focus will include:

Use of Greener Solvents: A significant trend is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Water, being abundant, non-toxic, and inexpensive, is an ideal medium for many organic reactions. researchgate.net Research could explore DABCO-catalyzed aldol (B89426) reactions in water to construct the 2-hydroxy-1,4-dione precursor to the target molecule. researchgate.net

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single operation, known as a one-pot or multicomponent reaction, enhances efficiency, reduces waste, and improves atom economy. ias.ac.inresearchgate.net Future syntheses of this compound could be designed as one-pot procedures, for instance, by adapting methods used for other diones, such as the triflate-catalyzed cyclocondensation for phthalazine-diones or grinding methods for quinoxaline-diones. ias.ac.inscispace.com

Biodegradable and Reusable Catalysts: The development of catalysts derived from renewable resources or those that can be easily recovered and reused is a major goal in green chemistry. researchgate.net An approach could involve using sulphonated rice husk, a biodegradable and heterogeneous catalyst, which has been successfully used for synthesizing other dione (B5365651) derivatives. ajgreenchem.com

Table 1: Comparison of Green Synthesis Strategies for Diones

| Strategy | Description | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Aqueous Synthesis | Using water as the primary solvent for the reaction. | Aldol condensation of a phenylglyoxal (B86788) derivative with a ketone in water. researchgate.net | Environmentally benign, low cost, improved safety. |

| One-Pot Reactions | Combining multiple synthetic steps in a single flask without isolating intermediates. ias.ac.in | A tandem reaction involving C-C bond formation followed by oxidation. | Reduced solvent waste, time and energy savings, higher overall yield. |

| Mechanochemistry | Using mechanical force (e.g., grinding) to initiate reactions, often solvent-free. ias.ac.inresearchgate.net | Solvent-free condensation of precursors to form the dione structure. | Eliminates bulk solvents, high atom economy, simple procedure. |

| Bio-based Catalysts | Employing catalysts derived from renewable biomass, such as treated rice husk. ajgreenchem.com | Use of a sulphonated rice husk catalyst for a key bond-forming step. | Sustainable, biodegradable, potentially lower cost. |

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of synthetic routes are being revolutionized by automation and high-throughput experimentation (HTE). numberanalytics.comnumberanalytics.com These technologies enable the rapid screening of a vast number of reaction parameters, significantly accelerating research. chemrxiv.orgresearchgate.net

For this compound, these tools can be applied to:

Reaction Condition Optimization: HTE platforms, which utilize miniaturized reactors in well-plates, can be used to screen numerous catalysts, solvents, bases, and temperature conditions in parallel. numberanalytics.comsigmaaldrich.com This would rapidly identify the optimal conditions for synthesizing this compound with high yield and purity.

Automated Synthesis Platforms: Fully automated synthesizers can perform entire reaction sequences, including reagent addition, reaction, work-up, and purification. sigmaaldrich.com Such systems could be programmed to synthesize a library of this compound derivatives by varying the starting materials, enabling the rapid exploration of its chemical space. sigmaaldrich.com

Data-Rich Experimentation: HTE workflows generate massive datasets that can be analyzed using machine learning algorithms to uncover complex relationships between reaction parameters and outcomes, guiding future experimental design. chemrxiv.org

Table 2: High-Throughput Experimentation (HTE) Workflow for Synthesis Optimization

| Stage | Description | Technologies Used | Expected Outcome for this compound |

|---|---|---|---|

| 1. Design & Dispensing | Design of experiment (DoE) to select a diverse set of reaction conditions. Robotic liquid handlers dispense precise amounts of starting materials and reagents into 96- or 384-well plates. numberanalytics.com | Automated liquid handlers, DoE software. | A plate map with hundreds of unique reaction conditions. |

| 2. Reaction | The plate is subjected to controlled heating, cooling, and mixing in a parallel reactor system. | Parallel synthesis blocks, automated stirrers. | Parallel execution of all planned reactions. |

| 3. Analysis | Rapid analysis of each well for product formation and yield. | High-throughput chromatography (LC-MS, GC-MS), spectroscopic plate readers. | Quantitative data on the success of each reaction condition. |

| 4. Data Processing | Software collates and visualizes the data, identifying "hits" or optimal conditions. numberanalytics.com | Data analysis software, machine learning models. | Identification of the ideal catalyst, solvent, and temperature for synthesis. |

Exploration of Novel Catalytic Systems for Transformations

Catalysis is at the heart of efficient organic synthesis. Future work on this compound will undoubtedly explore a range of modern catalytic systems to control its synthesis and subsequent chemical transformations.

Emerging catalytic strategies include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex bonds under mild conditions. ims.ac.jp A photocatalytic [4+2] skeleton-editing strategy, for example, has been used to create dihydroisoquinoline-1,4-diones and could be adapted for novel syntheses involving this compound. rsc.org

Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a sustainable alternative to traditional metal-based systems. Asymmetric aldol reactions using cinchona alkaloid-derived catalysts, for instance, can produce chiral dihydroxy-1,4-diones, a structure related to potential precursors of this compound. mdpi.com

Advanced Metal Catalysis: While green chemistry often seeks to replace heavy metals, novel transition-metal catalysts continue to offer unparalleled efficiency and selectivity. Rhodium-catalyzed systems have been shown to selectively perform single or double decarbonylations on related α-diones, a transformation that could be explored for this compound. nih.gov Similarly, copper-catalyzed reactions are effective for synthesizing various dione derivatives. rsc.org

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools in organic chemistry. researchgate.netspectroscopyonline.com

For reactions producing or utilizing this compound, these methods can provide invaluable insights:

In-Situ NMR Spectroscopy: Benchtop and high-field NMR spectrometers can be used to continuously monitor a reaction mixture, providing quantitative data on the concentration of reactants, intermediates, and products over time. acs.orged.ac.uk This is particularly powerful for identifying transient species and elucidating complex reaction networks. ed.ac.uk

In-Situ FTIR and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR and Raman probes can be inserted directly into a reaction vessel to track changes in functional groups. researchgate.netrsc.org The strong carbonyl (C=O) absorption of ketones makes these techniques particularly well-suited for monitoring the formation or consumption of this compound. libretexts.org

Chemoselective Probes: For complex biological or environmental samples, chemoselective probes that react specifically with carbonyl groups can be used. These probes often introduce a fluorescent or mass-spectrometry-active tag, enabling highly sensitive detection and quantification of ketones like this compound, even at very low concentrations. nih.govdiva-portal.org

Table 3: Comparison of In-Situ Spectroscopic Monitoring Techniques

| Technique | Principle | Information Gained | Applicability to this compound |

|---|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. acs.org | Quantitative concentration of all soluble species, structural information, identification of intermediates. ed.ac.uk | Excellent for detailed mechanistic and kinetic studies of its synthesis. |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. rsc.org | Real-time tracking of functional group changes (e.g., appearance of C=O stretch). libretexts.org | Ideal for monitoring the primary carbonyl formation and reaction endpoint. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. researchgate.net | Complements FTIR, excellent for aqueous solutions and monitoring solid phases or catalysts. | Useful for studying heterogeneous catalytic reactions or reactions in aqueous media. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light by conjugated systems. | Monitoring of colored species or changes in electronic structure. | Applicable if reaction involves colored intermediates or products with extended conjugation. |

Q & A

Q. What experimental strategies are recommended for isolating and identifying 1-Phenylheptane-1,4-dione from complex mixtures?

- Methodological Answer: Use gas chromatography–mass spectrometry (GC–MS) for preliminary identification by matching retention times and fragmentation patterns with reference libraries. Semi-preparative high-performance liquid chromatography (HPLC) is effective for isolating pure fractions, as demonstrated in studies involving pyrrolo[1,2-a]pyrazine-1,4-dione derivatives . For validation, combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) with X-ray crystallography to confirm molecular structure and stereochemistry.

Q. How can researchers optimize synthesis conditions for this compound derivatives?

- Methodological Answer: Reaction parameters such as temperature, solvent polarity, and catalyst selection significantly influence yield. For example, reactions conducted at 30-minute intervals under controlled heating (e.g., 60–80°C) in aprotic solvents like DMF have achieved yields up to 92% for structurally related diones . Utilize open-access databases like the Open Reaction Database (ORD) to benchmark reaction conditions and refine protocols.

Q. What systematic approaches are recommended for conducting literature reviews on this compound?

- Methodological Answer: Adopt the EPA’s tiered search strategy:

Broad Searches: Use SciFinder, PubMed, and Reaxys with keywords (e.g., "this compound synthesis," "spectroscopic characterization").

Targeted Searches: Focus on specific domains (e.g., "photophysical properties," "biological activity") across peer-reviewed journals and patents.

Verification: Cross-reference Safety Data Sheets (SDS) and regulatory documents (e.g., EPA reports) to validate data accuracy .

Advanced Research Questions

Q. How can computational methods improve crystal-structure prediction for this compound?

- Methodological Answer: Combine density functional theory (DFT) calculations with empirical van der Waals corrections to model molecular flexibility and intermolecular interactions. For example, tailor-made force fields have successfully predicted stable crystal packings for cyclohexane-1,4-dione, identifying dominant H...H and O...H contacts . Use software like VASP for DFT optimizations and SHELXD for experimental structure solution .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Conduct meta-analyses to identify variables causing discrepancies (e.g., assay protocols, solvent effects). For instance, discrepancies in cytotoxicity data may arise from differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times. Validate findings using orthogonal assays (e.g., enzymatic inhibition + cell viability) and report standardized IC50 values with confidence intervals .

Q. How can the dione moiety be leveraged in rational drug design?

- Methodological Answer: The 1,4-dione group serves as a hydrogen-bond acceptor and chelator, enhancing binding to targets like kinase active sites. Hybridization strategies, such as conjugating this compound with thiazolidine-2,4-dione cores, have improved VEGFR-2 inhibition by 30–50% in preclinical models . Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives for synthesis.

Q. What toxicological data gaps exist for this compound, and how should they be prioritized?

- Methodological Answer: Prioritize studies on metabolic pathways (e.g., cytochrome P450-mediated oxidation) and chronic exposure effects, as these are underrepresented in current literature. Follow ATSDR/EPA frameworks to design tiered assays:

- Tier 1: Acute toxicity (LD50, dermal irritation).

- Tier 2: Subchronic studies (28-day rodent models).

- Tier 3: Genotoxicity (Ames test, micronucleus assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.